MPdC

Übersicht

Beschreibung

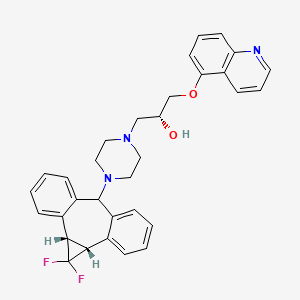

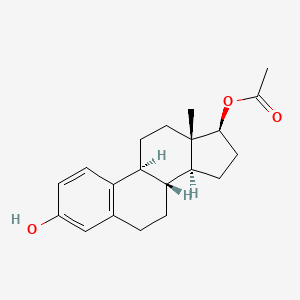

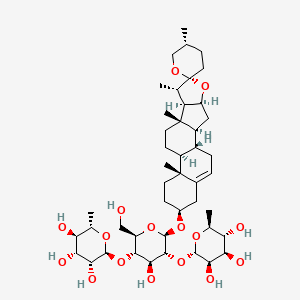

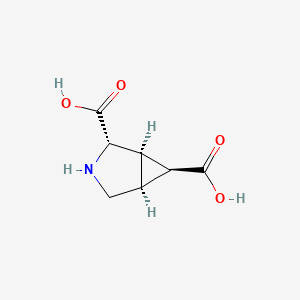

The compound “MPDC” refers to L-anti-endo-3,4-methanopyrrolidine dicarboxylate. It is a potent and competitive inhibitor of the sodium-dependent high-affinity glutamate transporter in forebrain synaptosomes . This compound is significant in neurochemical research due to its ability to modulate glutamate levels in the brain.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von L-anti-endo-3,4-Methanopyrrolidindicarboxylat umfasst die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit der Herstellung des entsprechenden Pyrrolidinderivats.

Cyclisierung: Das Pyrrolidinderivat wird cyclisiert, um die Methanopyrrolidinringstruktur zu bilden.

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für L-anti-endo-3,4-Methanopyrrolidindicarboxylat nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-anti-endo-3,4-Methanopyrrolidindicarboxylat unterliegt hauptsächlich den folgenden Arten von Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann auch Reduktionsreaktionen unterliegen, obwohl diese weniger häufig sind.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Carboxylatgruppen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitutionsmittel: Halogenierungsmittel und Nucleophile werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

L-anti-endo-3,4-Methanopyrrolidindicarboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug zur Untersuchung der Mechanismen des Glutamattransports und seiner Hemmung verwendet.

Biologie: Die Verbindung wird in neurobiologischen Studien eingesetzt, um die Rolle von Glutamat bei der synaptischen Übertragung zu verstehen.

Medizin: Forschung mit dieser Verbindung trägt zur Entwicklung von Behandlungen für neurologische Erkrankungen wie Epilepsie und neurodegenerative Erkrankungen bei.

Industrie: Obwohl ihre industriellen Anwendungen begrenzt sind, wird sie bei der Herstellung von Forschungschemikalien und Reagenzien verwendet.

5. Wirkmechanismus

Der Mechanismus, durch den L-anti-endo-3,4-Methanopyrrolidindicarboxylat seine Wirkungen ausübt, beinhaltet die Hemmung des natriumabhängigen, hochaffinen Glutamattransporters . Diese Hemmung verhindert die Wiederaufnahme von Glutamat in Synaptosomen, was zu erhöhten extrazellulären Glutamatspiegeln führt. Die molekularen Ziele umfassen die Glutamattransporterproteine, und die beteiligten Wege stehen in erster Linie im Zusammenhang mit der Glutamatsignalisierung und Neurotransmission.

Ähnliche Verbindungen:

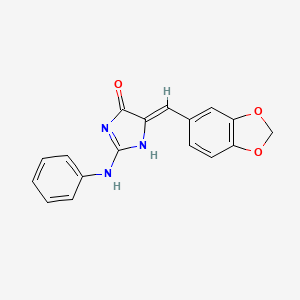

L-trans-Pyrrolidin-2,4-dicarboxylat: Ein weiterer Inhibitor des Glutamattransporters mit einer anderen strukturellen Konfiguration.

Dihydrokainat: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf den Glutamattransport, aber mit einer unterschiedlichen chemischen Struktur.

Vergleich: L-anti-endo-3,4-Methanopyrrolidindicarboxylat ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die eine hochaffine Bindung an den Glutamattransporter ermöglicht. Im Vergleich zu ähnlichen Verbindungen zeigt es eine stärkere inhibitorische Wirkung, was es zu einem wertvollen Werkzeug in der neurochemischen Forschung macht.

Wirkmechanismus

The mechanism by which L-anti-endo-3,4-methanopyrrolidine dicarboxylate exerts its effects involves the inhibition of the sodium-dependent high-affinity glutamate transporter . This inhibition prevents the reuptake of glutamate into synaptosomes, leading to increased extracellular glutamate levels. The molecular targets include the glutamate transporter proteins, and the pathways involved are primarily related to glutamate signaling and neurotransmission.

Vergleich Mit ähnlichen Verbindungen

L-trans-pyrrolidine-2,4-dicarboxylate: Another inhibitor of the glutamate transporter with a different structural configuration.

Dihydrokainate: A compound with similar inhibitory effects on glutamate transport but with a distinct chemical structure.

Comparison: L-anti-endo-3,4-methanopyrrolidine dicarboxylate is unique due to its specific structural configuration, which allows for high-affinity binding to the glutamate transporter. Compared to similar compounds, it exhibits a more potent inhibitory effect, making it a valuable tool in neurochemical research.

Eigenschaften

IUPAC Name |

(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-6(10)4-2-1-8-5(3(2)4)7(11)12/h2-5,8H,1H2,(H,9,10)(H,11,12)/t2-,3+,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNFLFDQCHJXPI-QTBDOELSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2C(=O)O)C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@H]2C(=O)O)[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of MPDC?

A1: this compound primarily targets excitatory amino acid transporters (EAATs), particularly EAAT2. []

Q2: How does this compound interact with EAAT2?

A2: this compound interacts with EAAT2 differently depending on the presence of specific residues within the transporter. Notably, a serine residue at position 441 within EAAT2 influences this compound's interaction and ability to act as a substrate, distinguishing its activity from other EAAT subtypes like EAAT1 which possess a glycine residue at the corresponding position. []

Q3: How does this compound compare to other EAAT inhibitors in terms of substrate activity?

A3: Research shows that while compounds like L-threo-β-hydroxyaspartate (L-TBHA), L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-2,4-PDC), (+/–)-cis-4-methyl-trans-pyrrolidine-2,4-dicarboxylic acid (cis-4-methyl-trans-2,4-PDC) exhibit substrate activity in both neurons and astrocytes, dl-threo-β-benzyloxyaspartate (dl-TBOA) shows substrate activity only in astrocytes, similar to this compound. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H9NO4, and its molecular weight is 171.15 g/mol.

Q5: How do structural modifications of this compound affect its activity on EAATs?

A5: Studies using this compound and the structurally related compound (2S,4R)-4-methylglutamate (4MG) have revealed that the presence of a serine residue at position 441 in EAAT2, compared to a glycine in other subtypes, significantly impacts their ability to act as substrates. [] This suggests that even minor structural changes near crucial binding sites can drastically alter this compound's interaction with EAATs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.